molecular formula C12H22O3 B1327836 Ethyl 7-oxodecanoate CAS No. 73276-75-2

Ethyl 7-oxodecanoate

Cat. No.: B1327836
CAS No.: 73276-75-2
M. Wt: 214.3 g/mol
InChI Key: KVJDBWMBTHGWQT-UHFFFAOYSA-N
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Description

Ethyl 7-oxodecanoate is an organic compound with the molecular formula C12H22O3. It is a colorless oil that is primarily used in research and industrial applications. The compound is characterized by its ester functional group and a ketone group located at the seventh carbon of the decanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-oxodecanoate can be synthesized through the esterification of 7-oxodecanoic acid with ethanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process involves the careful control of temperature, pressure, and the molar ratio of reactants to ensure high purity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group in this compound can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-oxodecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-oxodecanoate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups allow it to participate in a variety of chemical reactions, making it a versatile compound in both synthetic and biological contexts. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

    Ethyl decanoate: Similar in structure but lacks the ketone group at the seventh carbon.

    Methyl 7-oxodecanoate: Similar but has a methyl ester group instead of an ethyl ester group.

    7-oxodecanoic acid: The acid form of the compound without the ethyl ester group.

Uniqueness: this compound is unique due to the presence of both an ester and a ketone functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

ethyl 7-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-8-11(13)9-6-5-7-10-12(14)15-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJDBWMBTHGWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645672
Record name Ethyl 7-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73276-75-2
Record name Ethyl 7-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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